molecular formula C6H15ClSi B7724221 Chlorodi(isopropyl)silane

Chlorodi(isopropyl)silane

Cat. No.: B7724221
M. Wt: 150.72 g/mol
InChI Key: CGXYLRTYLIHXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorodi(isopropyl)silane is an organosilicon compound with the chemical formula C6H15ClSi. It is characterized by the presence of a silicon atom bonded to one chlorine atom and two isopropyl groups. This compound is a colorless liquid at room temperature and is known for its reactivity and utility in various chemical processes.

Scientific Research Applications

Chlorodi(isopropyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the preparation of silane coupling agents.

    Biology: Utilized in the modification of biomolecules for improved stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.

    Industry: Applied in the production of silicone-based materials, coatings, and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorodi(isopropyl)silane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with isopropyl lithium. The reaction proceeds as follows:

SiCl4+2(CH3CH2Li)(CH3CH2)2SiCl2+2LiCl\text{SiCl}_4 + 2 \text{(CH}_3\text{CH}_2\text{Li)} \rightarrow \text{(CH}_3\text{CH}_2)_2\text{SiCl}_2 + 2 \text{LiCl} SiCl4​+2(CH3​CH2​Li)→(CH3​CH2​)2​SiCl2​+2LiCl

Another method involves the chlorination of di(isopropyl)silane using hydrochloric acid. This reaction typically requires a catalyst and proceeds under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. Silicon tetrachloride is reacted with isopropyl lithium in a controlled environment to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and improve product isolation.

Chemical Reactions Analysis

Types of Reactions

Chlorodi(isopropyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.

    Reduction Reactions: The compound can be reduced to di(isopropyl)silane using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form di(isopropyl)silanol and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Hydroxyl groups, amines, alkoxides.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

    Di(isopropyl)silanol: Formed through hydrolysis.

    Di(isopropyl)silane: Formed through reduction.

Mechanism of Action

The mechanism of action of chlorodi(isopropyl)silane involves its reactivity with nucleophiles and reducing agents. The silicon-chlorine bond is highly reactive, allowing for easy substitution with other functional groups. This reactivity is harnessed in various chemical processes to modify and synthesize new compounds.

Comparison with Similar Compounds

Similar Compounds

    Triisopropylsilane: Similar in structure but contains three isopropyl groups instead of two.

    Chlorotriisopropylsilane: Contains three isopropyl groups and one chlorine atom.

    Di(isopropyl)silane: Lacks the chlorine atom, making it less reactive in substitution reactions.

Uniqueness

Chlorodi(isopropyl)silane is unique due to its balanced reactivity and stability. The presence of both chlorine and isopropyl groups allows for versatile applications in synthesis and modification processes. Its reactivity with nucleophiles and reducing agents makes it a valuable intermediate in various chemical reactions.

Properties

IUPAC Name

chloro-di(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15ClSi/c1-5(2)8(7)6(3)4/h5-6,8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXYLRTYLIHXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[SiH](C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227-29-4
Record name Chlorobis(1-methylethyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorodi(isopropyl)silane
Reactant of Route 2
Chlorodi(isopropyl)silane
Reactant of Route 3
Chlorodi(isopropyl)silane
Reactant of Route 4
Chlorodi(isopropyl)silane
Reactant of Route 5
Chlorodi(isopropyl)silane
Reactant of Route 6
Chlorodi(isopropyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.